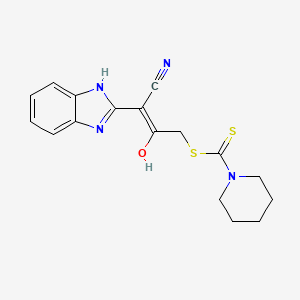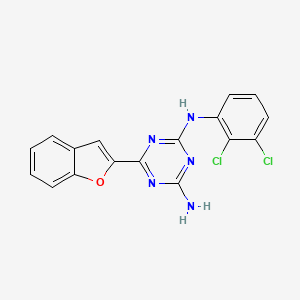![molecular formula C28H29N5O2S B11184747 3,4-Dihydro-N,N,8-trimethyl-6-[4-[[(1-naphthalenylamino)carbonyl]amino]phenyl]-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide CAS No. 859458-87-0](/img/structure/B11184747.png)
3,4-Dihydro-N,N,8-trimethyl-6-[4-[[(1-naphthalenylamino)carbonyl]amino]phenyl]-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,8-TRIMETHYL-6-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}PHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and naphthalene
Preparation Methods
The synthesis of N,N,8-TRIMETHYL-6-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}PHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE involves multiple steps, starting with the preparation of the naphthalen-1-yl carbamoyl intermediate. This intermediate is then reacted with a phenyl derivative under specific conditions to form the desired compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N,8-TRIMETHYL-6-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}PHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,8-TRIMETHYL-6-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}PHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrimidine-thiazine derivatives and naphthalene-based molecules. Compared to these compounds, N,N,8-TRIMETHYL-6-(4-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}PHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
859458-87-0 |
|---|---|
Molecular Formula |
C28H29N5O2S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N,N,8-trimethyl-6-[4-(naphthalen-1-ylcarbamoylamino)phenyl]-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxamide |
InChI |
InChI=1S/C28H29N5O2S/c1-18-24(26(34)32(2)3)25(33-16-7-17-36-28(33)29-18)20-12-14-21(15-13-20)30-27(35)31-23-11-6-9-19-8-4-5-10-22(19)23/h4-6,8-15,25H,7,16-17H2,1-3H3,(H2,30,31,35) |
InChI Key |
JJYLOWYQLHXJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2CCCSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11184674.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11184679.png)
![2-[1-(4-Nitrophenyl)triazol-4-yl]propan-2-ol](/img/structure/B11184682.png)
![2-(4-methoxyphenyl)-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11184699.png)
![N-[4-(acetylamino)phenyl]-2-(1-butyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11184712.png)
![3,4-difluoro-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11184713.png)
![N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide](/img/structure/B11184715.png)
![ethyl 7-[(E)-2-(dimethylamino)ethenyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11184721.png)

![9-[4-(dimethylamino)phenyl]-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11184730.png)
![6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11184736.png)
![5-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B11184738.png)
![3,4-dichloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11184746.png)

